molecular formula C20H21N3O2 B13905699 Anticancer agent 11

Anticancer agent 11

Cat. No.: B13905699
M. Wt: 335.4 g/mol
InChI Key: XXFGIUPNRLVHBP-UHFFFAOYSA-N
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Description

Anticancer agent 11 is a promising compound in the field of oncology, known for its potent anticancer properties. This compound has shown significant efficacy in inhibiting the growth of various cancer cell lines, making it a valuable candidate for further research and development in cancer therapy.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Anticancer agent 11 involves multiple steps, including the formation of key intermediates and the final coupling reactions. The synthetic routes typically involve the use of organic solvents, catalysts, and specific reaction conditions to achieve high yields and purity. For example, one common method involves the use of palladium-catalyzed cross-coupling reactions to form the core structure of the compound .

Industrial Production Methods

Industrial production of this compound requires optimization of the synthetic routes to ensure scalability and cost-effectiveness. This often involves the use of continuous flow reactors, which allow for better control over reaction conditions and improved yields. Additionally, purification techniques such as crystallization and chromatography are employed to obtain the final product with high purity .

Chemical Reactions Analysis

Types of Reactions

Anticancer agent 11 undergoes various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in the reactions of this compound include:

    Oxidizing agents: Hydrogen peroxide, potassium permanganate

    Reducing agents: Sodium borohydride, lithium aluminum hydride

    Catalysts: Palladium, platinum

    Solvents: Methanol, ethanol, dichloromethane

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation reactions may yield hydroxylated derivatives, while reduction reactions may produce deoxygenated compounds .

Scientific Research Applications

Anticancer agent 11 has a wide range of scientific research applications, including:

    Chemistry: Used as a model compound for studying reaction mechanisms and developing new synthetic methodologies.

    Biology: Investigated for its effects on cellular processes, including cell cycle regulation and apoptosis.

    Medicine: Explored as a potential therapeutic agent for treating various types of cancer, including breast, lung, and colon cancers.

    Industry: Utilized in the development of new anticancer drugs and formulations.

Mechanism of Action

The mechanism of action of Anticancer agent 11 involves targeting specific molecular pathways that are crucial for cancer cell survival and proliferation. This compound has been shown to inhibit key enzymes and signaling pathways, leading to the induction of apoptosis (programmed cell death) and the inhibition of tumor growth. The molecular targets include kinases, topoisomerases, and other proteins involved in cell cycle regulation .

Comparison with Similar Compounds

Similar Compounds

Similar compounds to Anticancer agent 11 include:

Uniqueness

This compound stands out due to its unique chemical structure and high potency against a broad spectrum of cancer cell lines. Its ability to target multiple molecular pathways simultaneously makes it a versatile and effective anticancer agent. Additionally, its synthetic accessibility and potential for industrial production further enhance its appeal as a promising candidate for cancer therapy .

Properties

Molecular Formula

C20H21N3O2

Molecular Weight

335.4 g/mol

IUPAC Name

[17-(dimethylamino)-12-(hydroxymethyl)-14-methyl-15,16-diazatetracyclo[8.7.0.03,8.011,15]heptadeca-1,3,5,7,9,11,13,16-octaen-13-yl]methanol

InChI

InChI=1S/C20H21N3O2/c1-12-17(10-24)18(11-25)19-15-8-13-6-4-5-7-14(13)9-16(15)20(22(2)3)21-23(12)19/h4-9,24-25H,10-11H2,1-3H3

InChI Key

XXFGIUPNRLVHBP-UHFFFAOYSA-N

Canonical SMILES

CC1=C(C(=C2N1N=C(C3=CC4=CC=CC=C4C=C32)N(C)C)CO)CO

Origin of Product

United States

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